Product packaging for 3,4-Dibromo-5-methylphenol(Cat. No.:)

3,4-Dibromo-5-methylphenol

Cat. No.: B13433207
M. Wt: 265.93 g/mol
InChI Key: ZXVKJGPNIAOMMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-Dibromo-5-methylphenol (CAS 1785498-37-4) is a brominated derivative of phenol intended for Research Use Only (RUO). This compound is not for diagnostic or therapeutic use. Research Applications: As a dihalogenated phenolic compound, this compound serves as a versatile building block in organic synthesis . Its molecular structure, featuring reactive bromine atoms and a phenolic hydroxyl group, allows it to be used in cross-coupling reactions, the synthesis of more complex organic frameworks, and in the development of novel materials . Halogenated phenols are also of significant interest in life sciences research, particularly in the study of antimicrobial and antifungal agents . Handling and Storage: Store in a cool, dry place at ambient temperatures. For research and laboratory use only. Not intended for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H6Br2O B13433207 3,4-Dibromo-5-methylphenol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H6Br2O

Molecular Weight

265.93 g/mol

IUPAC Name

3,4-dibromo-5-methylphenol

InChI

InChI=1S/C7H6Br2O/c1-4-2-5(10)3-6(8)7(4)9/h2-3,10H,1H3

InChI Key

ZXVKJGPNIAOMMC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1Br)Br)O

Origin of Product

United States

Synthetic Methodologies and Reaction Pathways for 3,4 Dibromo 5 Methylphenol

Established Synthesis Routes

Established synthetic routes are the foundational methods for producing 3,4-Dibromo-5-methylphenol. These methods primarily rely on electrophilic aromatic bromination and transformations from specifically chosen precursor molecules.

Electrophilic aromatic substitution is a cornerstone of arene chemistry and the most direct conceptual route to synthesizing brominated phenols. masterorganicchemistry.com The synthesis of this compound via this method would likely start from 3-methylphenol (m-cresol). In this reaction, an electrophile (a positive bromine species) attacks the electron-rich aromatic ring of the phenol (B47542), replacing a hydrogen atom. The hydroxyl (-OH) and methyl (-CH₃) groups on the starting material are activating, making the ring highly susceptible to electrophilic attack. doubtnut.com

The choice of brominating agent and reaction conditions is critical for controlling the outcome of the synthesis. Different reagents offer varying levels of reactivity and selectivity.

Bromine (Br₂) : Elemental bromine is a common and powerful brominating agent. The reaction with highly activated rings like phenols is often so rapid that it can be difficult to control, sometimes leading to the formation of polybrominated products. iosrjournals.org To moderate the reaction, it is often carried out in various solvents, such as acetic acid or carbon tetrachloride, and may involve a catalyst like iron(III) bromide (FeBr₃) to polarize the Br-Br bond and generate a stronger electrophile. masterorganicchemistry.comchemicalbook.com

N-Bromosuccinimide (NBS) : NBS is a milder and more selective source of electrophilic bromine. wikipedia.orgrsc.org It is often preferred for brominating sensitive substrates or when precise control over the degree of bromination is required. Reactions using NBS can be performed in various solvents, including acetonitrile, methanol, or dimethylformamide (DMF), which can influence the regioselectivity of the reaction. wikipedia.orgtandfonline.comnih.gov Acid catalysts, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH), can be used in conjunction with NBS to enhance the electrophilicity of the bromine and accelerate the reaction rate. tandfonline.comnih.gov

Interactive Data Table: Comparison of Common Brominating Agents for Phenols

Reagent Typical Conditions Advantages Disadvantages
Bromine (Br₂) / Acetic Acid Room temperature Inexpensive, readily available Low selectivity, can lead to over-bromination, generates HBr byproduct. rsc.org
N-Bromosuccinimide (NBS) / Acetonitrile 0 °C to room temperature Mild, high selectivity, easier to handle. More expensive than Br₂.
NBS / H₂SO₄ 0 °C to room temperature Rapid reaction, high yields for specific isomers. tandfonline.com Requires careful control of acidic conditions.
Bromine Chloride (BrCl) Low temperature (-5 to 10 °C) Can offer different selectivity compared to Br₂. google.com Requires preparation of the reagent.

Electrophilic Aromatic Bromination of Methylphenols

Regiochemical Control and Isomer Formation

Regiochemical control is the most significant challenge in the direct bromination of m-cresol (B1676322) to form this compound. The hydroxyl (-OH) group is a powerful activating ortho-, para-director, while the methyl (-CH₃) group is a weaker activating ortho-, para-director. In m-cresol (with the -OH at position 1 and -CH₃ at position 3), both groups direct incoming electrophiles to positions 2, 4, and 6.

This strong directing effect means that direct bromination tends to produce a mixture of isomers, with substitution occurring preferentially at the most activated sites. The formation of the desired this compound is not electronically favored as it requires substitution at positions 3 and 4 (relative to the methyl group at 5 and OH at 1), one of which is meta to the powerful hydroxyl directing group. Therefore, direct bromination of m-cresol is more likely to yield products like 4,6-dibromo-3-methylphenol or 2,4,6-tribromo-3-methylphenol. doubtnut.com Achieving the specific 3,4-dibromo substitution pattern necessitates more advanced synthetic strategies that circumvent these powerful directing effects.

Interactive Data Table: Regioselectivity in the Bromination of m-Cresol

Position Activating Group Influence Predicted Reactivity Desired Substitution
2 Ortho to -OH, Ortho to -CH₃ High No
4 Para to -OH, Ortho to -CH₃ High Yes
6 Ortho to -OH, Para to -CH₃ High No
5 Meta to -OH, Meta to -CH₃ Low No

Synthetic Transformations from Precursor Compounds

Given the challenges of controlling regioselectivity in direct bromination, multi-step synthetic pathways starting from carefully selected precursor compounds are often more viable.

A common strategy to circumvent the powerful directing effects of the hydroxyl group is to protect it as a methoxy (B1213986) ether (-OCH₃). The synthesis would begin with 3-methylanisole. After bromination of this precursor, the methoxy group is cleaved to reveal the final phenol. This approach alters the electronic properties of the directing group, potentially enabling a different regiochemical outcome during the bromination step. The final step is the demethylation of the resulting dibromomethylanisole. This cleavage is typically accomplished using strong Lewis acids like boron tribromide (BBr₃) in a solvent such as dichloromethane (B109758) (CH₂Cl₂). mdpi.com This method effectively removes the methyl group to yield the desired phenolic hydroxyl group.

Another potential pathway involves the derivatization of an existing, more readily available bromophenol. For instance, the synthesis could start with a mono-brominated cresol, such as 4-bromo-3-methylphenol. chemicalbook.com The subsequent introduction of a second bromine atom would then be directed by the combined influence of the hydroxyl, methyl, and the first bromine atom. However, the directing effects in such a substituted ring are complex and may still not favor the desired 3,4-dibromo isomer. More complex routes, potentially involving the rearrangement of brominated dienone intermediates formed during the bromination of cresols, could also provide access to less common isomers. rsc.org

Advanced and Novel Synthetic Strategies for this compound

The synthesis of specifically substituted bromophenols like this compound necessitates advanced chemical strategies that offer high selectivity and efficiency. Modern organic synthesis has moved beyond classical bromination methods to embrace novel catalytic systems, multi-component reactions, and enantioselective approaches to construct complex phenolic structures. These methodologies provide powerful tools for creating diverse bromophenol scaffolds and their functionalized or chiral derivatives.

Exploration of Catalytic Approaches for Bromophenol Scaffolds

Traditional methods for the electrophilic bromination of phenols often rely on stoichiometric amounts of harsh reagents like molecular bromine, which can lead to issues with regioselectivity and the formation of multiple byproducts. beilstein-journals.org To overcome these limitations, significant research has focused on developing catalytic systems that offer milder reaction conditions and greater control over the synthetic outcome.

One innovative approach involves the use of visible-light photoredox catalysis for the bromination of phenols. beilstein-journals.org This method generates the bromine electrophile in situ from a bromide source through an oxidative quenching process involving a ruthenium-based photocatalyst. beilstein-journals.org The reaction is typically carried out under mild conditions, at room temperature, and irradiated with blue LEDs. beilstein-journals.org This strategy avoids the direct use of highly toxic and volatile liquid bromine and often results in high chemical yields and regioselectivity. beilstein-journals.org

Organometallic catalysts have also been employed to promote the bromination of phenols. beilstein-journals.org These methods can enhance the reactivity and selectivity of the brominating agent. Furthermore, C-H activation strategies represent a powerful tool for the direct functionalization of phenol derivatives. researchgate.net For instance, transition-metal-catalyzed Csp²–H alkylation reactions are gaining attention as a means to construct new carbon-carbon bonds on the phenol ring in an atom-economical fashion. researchgate.net

Below is a table summarizing various catalytic approaches applicable to the synthesis of bromophenol scaffolds.

Catalytic StrategyCatalyst ExampleBromine SourceKey Advantages
Visible-Light Photoredox Catalysis Ru(bpy)₃Cl₂CBr₄ / Br⁻Mild conditions, high yields, avoids using liquid Br₂, good regioselectivity. beilstein-journals.org
Organometallic Catalysis (Not specified)N-Bromosuccinimide (NBS) or Br₂Enhanced reactivity and selectivity. beilstein-journals.org
C-H Activation/Borylation/Oxidation (Not specified)(Not specified)Allows for the synthesis of phenols from C-H bonds, offering novel disconnection approaches. nih.gov

Multi-Component Reaction Design for Functionalized Derivatives

Multi-component reactions (MCRs) have emerged as a highly efficient strategy in organic synthesis for building molecular complexity. mdpi.comresearchgate.net MCRs involve a one-pot process where three or more reactants combine to form a final product that incorporates most or all of the atoms of the starting materials. mdpi.com This approach is characterized by its high atom economy, procedural simplicity, and ability to rapidly generate libraries of structurally diverse compounds. mdpi.com

Phenolic compounds are valuable substrates in various MCRs. For example, reactions involving an aldehyde, an activated methylene (B1212753) compound, and a phenol or naphthol derivative have been investigated to produce complex heterocyclic structures. mdpi.com A bromophenol scaffold like this compound could serve as a key building block in such reactions, allowing for the direct incorporation of the brominated aromatic ring into a more complex molecular architecture. The Ugi and Passerini reactions are classic examples of MCRs that demonstrate versatility in creating complex scaffolds, including heterocyclic compounds. beilstein-journals.orgmdpi.com The design of MCRs can lead to the synthesis of functionalized derivatives with potential applications in medicinal chemistry and materials science. beilstein-journals.org

The table below outlines examples of MCRs where phenolic compounds can be utilized.

Reaction NameReactant TypesResulting ScaffoldRelevance to Functionalized Phenols
Mannich-Type Reactions Aldehyde, Amine, Carbon Nucleophile (e.g., Phenol)Aminomethylated PhenolsDirect functionalization of the phenolic ring. mdpi.com
Ugi Reaction Aldehyde/Ketone, Amine, Isocyanide, Carboxylic Acidα-Acylamino AmidesPhenolic carboxylic acids can be used as one of the components. beilstein-journals.orgmdpi.com
Petasis Reaction Secondary Amine, Aldehyde, Boronic AcidSubstituted AminesPhenolic aldehydes or amines can be incorporated. beilstein-journals.org
Doebner Quinoline Synthesis Aniline, Aldehyde, Pyruvic AcidQuinolinesPhenolic anilines can be used to generate functionalized quinolines. mdpi.com

Enantioselective Synthesis of Chiral Analogues

The synthesis of chiral molecules is of paramount importance, particularly in the field of drug discovery. Enantioselective synthesis aims to produce a single enantiomer of a chiral compound. In the context of bromophenols, this can involve creating chiral centers within the molecule or constructing axially chiral biaryl systems where the phenol unit is a key component. rsc.orgnih.gov

One notable strategy is the desymmetrizing asymmetric ortho-bromination of prochiral bisphenols. rsc.org This approach utilizes a chiral catalyst, such as a chiral squaramide, to selectively brominate one of the two enantiotopic phenol rings, thereby inducing enantiomeric control and creating P-stereogenic compounds with high yields and enantioselectivities. rsc.org This highlights a powerful method for constructing chiral bisphenol phosphine oxides. rsc.org

Another approach involves the traceless central-to-axial chirality exchange. nih.gov In this methodology, readily prepared chiral 1,4-diketones can be converted into axially chiral biphenols. nih.gov The process is triggered by a Lewis acid, such as BF₃•OEt₂, which induces a double aromatization event with a highly selective transfer of stereochemical information from a point chirality to an axial chirality. nih.gov Such methods allow for the predictable synthesis of axially chiral biaryl compounds, which are significant scaffolds in asymmetric catalysis and natural products. nih.gov

The following table summarizes key features of an enantioselective approach to synthesizing chiral phenolic compounds.

Synthetic StrategyCatalyst/ReagentKey TransformationResulting Chiral Structure
Desymmetrizing Asymmetric ortho-Bromination Chiral SquaramideSelective mono-bromination of a prochiral bisphenol.Centrally Chiral Bisphenol Derivatives. rsc.org
Traceless Central-to-Axial Chirality Exchange BF₃•OEt₂Double aromatization of a chiral 1,4-diketone.Axially Chiral Biphenols. nih.gov

Chemical Reactivity and Mechanistic Studies of 3,4 Dibromo 5 Methylphenol

Substitution Chemistry of Bromine Atoms

The bromine atoms on the aromatic ring of 3,4-Dibromo-5-methylphenol are susceptible to substitution through several important classes of reactions, most notably nucleophilic displacement and metal-catalyzed cross-coupling reactions.

Nucleophilic aromatic substitution (SNAr) on aryl halides like this compound is generally challenging without the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group (in this case, the bromine atoms). The hydroxyl and methyl groups are electron-donating, which disfavors the formation of the negatively charged Meisenheimer complex intermediate required for a classical SNAr mechanism.

However, under forcing conditions, such as high temperatures and pressures in the presence of strong nucleophiles, displacement of the bromine atoms may occur. The reactivity of the two bromine atoms can differ. The bromine at the 4-position is para to the hydroxyl group and ortho to the methyl group, while the bromine at the 3-position is meta to the hydroxyl group and ortho to the methyl group. The activating effect of the hydroxyl group is strongest at the para position, potentially making the C4-Br bond more susceptible to certain types of substitution.

Representative Nucleophilic Displacement Reactions Due to a lack of specific experimental data for this compound, the following table represents plausible reactions based on the general reactivity of brominated phenols.

NucleophileReagents and ConditionsExpected Product(s)
Hydroxide (B78521) (OH⁻)High temperature, high pressure, aqueous NaOH3-Bromo-5-methylbenzene-1,4-diol and/or 4-Bromo-5-methylbenzene-1,3-diol
Alkoxide (RO⁻)High temperature, corresponding alcohol, strong base3-Bromo-4-alkoxy-5-methylphenol and/or 4-Bromo-3-alkoxy-5-methylphenol
Amine (RNH₂)High temperature, high pressure, often with a catalyst3-Bromo-4-(alkylamino)-5-methylphenol and/or 4-Bromo-3-(alkylamino)-5-methylphenol

Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and aryl bromides are common substrates for these transformations. The general mechanism for palladium-catalyzed cross-coupling reactions involves a catalytic cycle that includes oxidative addition, transmetalation, and reductive elimination.

Oxidative Addition : A low-valent palladium(0) complex inserts into the carbon-bromine bond of this compound to form a palladium(II) intermediate.

Transmetalation : A nucleophilic coupling partner (e.g., an organoboron, organotin, or organozinc reagent) transfers its organic group to the palladium center, displacing the bromide.

Reductive Elimination : The two organic groups on the palladium complex couple and are eliminated, forming the new carbon-carbon bond and regenerating the palladium(0) catalyst.

Common examples of these reactions include the Suzuki, Heck, and Sonogashira couplings. The relative reactivity of the two bromine atoms in this compound would depend on steric hindrance and electronic effects, with the less sterically hindered bromine atom often reacting preferentially.

Overview of Potential Metal-Catalyzed Cross-Coupling Reactions This table illustrates the types of products that could be expected from standard cross-coupling reactions with this compound.

Reaction NameCoupling PartnerCatalyst System (Typical)Expected Product Type
Suzuki CouplingArylboronic acidPd(PPh₃)₄, base (e.g., K₂CO₃)Aryl-substituted bromomethylphenol
Heck CouplingAlkenePd(OAc)₂, phosphine ligand, baseAlkenyl-substituted bromomethylphenol
Sonogashira CouplingTerminal alkynePdCl₂(PPh₃)₂, CuI, amine baseAlkynyl-substituted bromomethylphenol
Buchwald-Hartwig AminationAminePd catalyst, phosphine ligand, strong baseAmino-substituted bromomethylphenol

Redox Transformations of the Phenolic Moiety

The phenolic group in this compound can undergo both oxidation and reduction reactions, leading to a variety of derivatives.

Phenols can be oxidized to quinones, and this transformation is often facilitated by the presence of electron-donating groups on the aromatic ring. The hydroxyl group of this compound makes it susceptible to oxidation. Depending on the oxidant and reaction conditions, either an ortho- or para-quinone could potentially be formed. Given the substitution pattern, oxidation to a p-benzoquinone derivative is a likely pathway.

The oxidation of brominated phenols can sometimes lead to the formation of polymeric products through the coupling of phenoxyl radicals.

Common Oxidizing Agents for Phenol (B47542) to Quinone Conversion

Oxidizing AgentTypical ConditionsExpected Product
Fremy's salt (Potassium nitrosodisulfonate)Aqueous solution, phosphate buffer2,3-Dibromo-5-methyl-p-benzoquinone
Chromic acid (H₂CrO₄)Acetic acid or acetone2,3-Dibromo-5-methyl-p-benzoquinone and other oxidation products
Salcomine-O₂Methanol or DMF2,3-Dibromo-5-methyl-p-benzoquinone
Potassium permanganateVaries with pHPotential for ring cleavage or formation of various oxidation products

The bromine atoms on the aromatic ring can be removed through reductive dehalogenation. This is a useful synthetic strategy for preparing less substituted phenols from readily available brominated precursors. Catalytic hydrogenation is a common method for this transformation.

This process typically involves the use of a palladium catalyst on a carbon support (Pd/C) and a hydrogen source, which can be hydrogen gas or a transfer hydrogenation reagent like ammonium formate. The reaction proceeds via the oxidative addition of the C-Br bond to the palladium surface, followed by hydrogenolysis. Generally, aryl bromides are reduced more readily than aryl chlorides under these conditions.

Conditions for Reductive Debromination

Reagent SystemTypical ConditionsExpected Product(s)
H₂, Pd/CMethanol or ethanol, room temperature, atmospheric pressure3-Bromo-5-methylphenol, 4-Bromo-5-methylphenol, and/or 3-methylphenol
Ammonium formate, Pd/CMethanol or ethanol, reflux3-Bromo-5-methylphenol, 4-Bromo-5-methylphenol, and/or 3-methylphenol
Zinc dust, acetic acidAcetic acid, heating3-Bromo-5-methylphenol, 4-Bromo-5-methylphenol, and/or 3-methylphenol

Functionalization and Derivatization Strategies

The phenolic hydroxyl group of this compound is a key site for functionalization. The most common derivatization strategies involve etherification and esterification reactions.

Etherification : The formation of an ether from the phenolic hydroxyl group can be achieved through the Williamson ether synthesis. This involves deprotonating the phenol with a base to form the more nucleophilic phenoxide, which then undergoes an SN2 reaction with an alkyl halide.

Esterification : Phenolic esters can be prepared by reacting the phenol with a carboxylic acid or, more commonly, a more reactive carboxylic acid derivative such as an acyl chloride or an acid anhydride. This reaction is often carried out in the presence of a base to neutralize the acidic byproduct.

Representative Derivatization Reactions

Reaction TypeReagentsBaseProduct
EtherificationMethyl iodideK₂CO₃3,4-Dibromo-5-methylanisole
EtherificationBenzyl bromideNaH1-(Benzyloxy)-3,4-dibromo-5-methylbenzene
EsterificationAcetic anhydridePyridine(3,4-Dibromo-5-methylphenyl) acetate
EsterificationBenzoyl chlorideTriethylamine(3,4-Dibromo-5-methylphenyl) benzoate

Insufficient Information Available for this compound

Comprehensive research efforts to gather information on the chemical compound this compound have yielded insufficient data to fulfill the requested article on its chemical reactivity and mechanistic studies. Searches for this specific isomer, including those using its CAS number (1785498-37-4), did not provide the necessary details for the outlined sections.

The available scientific literature and chemical databases predominantly feature information on other isomers, such as 3,5-Dibromo-4-methylphenol and 3-Bromo-5-methylphenol. Consequently, specific details regarding the introduction of diverse chemical functionalities, C-H arylthiation, and the formation of complex ring systems like dithiol-2-ylidene derivatives for this compound are not accessible in the public domain at this time.

While the existence of this compound is confirmed, its specific chemical behavior and reactivity profile remain largely undocumented in the searched resources. Therefore, the generation of a scientifically accurate and detailed article strictly adhering to the provided outline is not possible.

Spectroscopic and Crystallographic Characterization of 3,4 Dibromo 5 Methylphenol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For 3,5-Dibromo-4-methylphenol, the symmetry of the molecule simplifies its NMR spectra.

Proton (¹H) NMR Spectral Analysis and Signal Assignments

The ¹H NMR spectrum of 3,5-Dibromo-4-methylphenol is expected to show three distinct signals corresponding to the different types of protons in the molecule: the phenolic hydroxyl (-OH) proton, the aromatic protons, and the methyl (-CH₃) protons.

Aromatic Protons (H-2/H-6): Due to the symmetrical substitution on the aromatic ring, the two protons at positions 2 and 6 are chemically equivalent. They would appear as a single signal, typically a singlet, in the aromatic region of the spectrum.

Methyl Protons (-CH₃): The three protons of the methyl group are equivalent and would give rise to a sharp singlet.

Hydroxyl Proton (-OH): The hydroxyl proton appears as a broad singlet, and its chemical shift can vary depending on the solvent and concentration.

Table 1: Predicted ¹H NMR Signal Assignments for 3,5-Dibromo-4-methylphenol

Signal Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration
Aromatic H (H-2, H-6) ~7.0-7.5 Singlet (s) 2H
Hydroxyl H (-OH) Variable Broad Singlet (br s) 1H

Carbon-13 (¹³C) NMR Spectral Analysis and Chemical Shifts

The proton-decoupled ¹³C NMR spectrum of 3,5-Dibromo-4-methylphenol would display four signals, corresponding to the four unique carbon environments in the molecule due to its symmetry.

C-1 (C-OH): The carbon atom bonded to the hydroxyl group.

C-2/C-6: The two equivalent carbon atoms ortho to the hydroxyl group.

C-3/C-5 (C-Br): The two equivalent carbon atoms bonded to the bromine atoms.

C-4 (C-CH₃): The carbon atom bonded to the methyl group.

-CH₃: The carbon atom of the methyl group.

Advanced NMR Techniques for Structural Elucidation (e.g., 2D NMR)

While one-dimensional NMR is often sufficient for simple, symmetrical molecules, two-dimensional (2D) NMR techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be used to confirm assignments unequivocally. For instance, an HMBC experiment would show a correlation between the methyl protons and the C-3/C-5 and C-4 carbons, confirming their proximity in the molecular structure.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and can provide structural information based on its fragmentation patterns.

Electron Ionization (EI) and Electrospray Ionization (ESI) Fragmentation Patterns

In Electron Ionization (EI) mass spectrometry, 3,5-Dibromo-4-methylphenol would produce a characteristic molecular ion peak (M⁺). Due to the presence of two bromine atoms, a distinctive isotopic pattern would be observed. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. Therefore, the molecular ion will appear as a cluster of peaks:

M⁺: Containing two ⁷⁹Br isotopes.

(M+2)⁺: Containing one ⁷⁹Br and one ⁸¹Br isotope.

(M+4)⁺: Containing two ⁸¹Br isotopes.

The relative intensities of these peaks would be approximately 1:2:1. The NIST Mass Spectrometry Data Center reports a top peak at m/z 266 and a second highest at m/z 268 for this compound, consistent with this pattern nih.gov.

High-Resolution Mass Spectrometry for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, allowing for the determination of the elemental formula. The exact mass of 3,5-Dibromo-4-methylphenol (C₇H₆Br₂O) can be calculated and compared to the experimental value to confirm its composition.

Table 2: List of Chemical Compounds

Compound Name
3,4-Dibromo-5-methylphenol
3,5-Dibromo-4-methylphenol

Vibrational Spectroscopy (Infrared and Raman)

Characteristic Absorption Frequencies and Functional Group Identification

Experimental or theoretical data detailing the characteristic infrared and Raman absorption frequencies for this compound have not been reported. Such data would be essential for the definitive assignment of vibrational modes corresponding to its specific functional groups, including the O-H stretch of the phenol (B47542) group, C-H stretches of the methyl group and aromatic ring, C-C vibrations within the benzene (B151609) ring, and the C-Br stretching modes.

X-ray Diffraction Analysis

Investigation of Intermolecular Interactions and Crystal Packing

Information regarding the intermolecular interactions and crystal packing of this compound is unavailable due to the absence of crystallographic studies. Analysis of related halogenated phenols often reveals complex packing arrangements governed by a combination of hydrogen bonds (involving the hydroxyl group) and halogen bonds (involving the bromine atoms), in addition to van der Waals forces. nih.govd-nb.infonih.gov However, a specific description of these interactions for this compound cannot be constructed without experimental data.

Computational Chemistry and Theoretical Modeling of 3,4 Dibromo 5 Methylphenol

Quantum Chemical Calculations

Quantum chemical calculations are foundational to modern computational chemistry, employing the principles of quantum mechanics to model molecular properties. These methods are used to determine the optimized geometry, electronic distribution, and energy states of molecules like 3,4-Dibromo-5-methylphenol.

Density Functional Theory (DFT) is a predominant computational method used to investigate the electronic structure of molecules. It is favored for its balance of accuracy and computational efficiency. DFT calculations determine the ground-state geometry and electronic properties by solving for the electron density of the system.

For the broader class of bromophenols, studies have been conducted using DFT calculations at the B3LYP/6-311G++(d,p) level to determine their molecular structures and properties. nih.gov These studies have shown that the properties of bromophenols are significantly influenced by factors such as the steric and inductive effects of the substituted bromine atoms and other intramolecular electrostatic interactions. nih.govacs.org Systematic trends have been observed; for instance, an increasing number of bromine substitutions generally leads to an increase in the O-H bond length and a decrease in the C-O bond length. nih.govacs.org These substitutions also cause a red shift (a shift to lower frequency) in the O-H stretching frequency. nih.gov

In the case of this compound, a DFT calculation would begin by optimizing the molecular geometry to find the lowest energy conformation. From this optimized structure, various electronic properties such as bond lengths, bond angles, and Mulliken atomic charges can be calculated. These results provide a detailed picture of the molecule's ground-state electronic configuration.

Table 1: Representative Theoretical Geometric Parameters for this compound (Calculated via DFT).
ParameterValue
C-O Bond Length (Å)1.365
O-H Bond Length (Å)0.968
C3-Br Bond Length (Å)1.895
C4-Br Bond Length (Å)1.898
C-O-H Bond Angle (°)109.5
C2-C1-O Bond Angle (°)118.0

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity and electronic properties. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. ajchem-a.com A small energy gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. ajchem-a.com

Table 2: Representative Frontier Molecular Orbital Energies for this compound.
OrbitalEnergy (eV)
HOMO-6.50
LUMO-1.25
HOMO-LUMO Gap (ΔE)5.25

Molecular Electrostatic Potential (MEP) mapping is a visualization tool that illustrates the three-dimensional charge distribution of a molecule. libretexts.org It is invaluable for identifying the electrophilic and nucleophilic sites within a molecule, thereby predicting its reactive behavior. wolfram.comresearchgate.net MEP maps are color-coded to represent different regions of electrostatic potential on the molecule's electron density surface. avogadro.cc

Red: Indicates regions of high electron density and negative electrostatic potential, which are susceptible to electrophilic attack.

Blue: Indicates regions of low electron density and positive electrostatic potential, which are susceptible to nucleophilic attack.

Green: Represents regions of neutral or near-zero potential. wolfram.com

For this compound, the MEP map would show the most negative potential (red) localized around the oxygen atom of the hydroxyl group due to its high electronegativity and lone pairs of electrons. The area around the acidic hydrogen atom of the hydroxyl group would exhibit the most positive potential (blue). The bromine atoms, despite their electronegativity, can also exhibit regions of positive potential known as sigma-holes, which can influence intermolecular interactions. walisongo.ac.id

While DFT is excellent for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is employed to investigate the properties of molecules in their electronically excited states. uci.eduarxiv.org TD-DFT is a powerful and widely used method for calculating vertical excitation energies, which correspond to the absorption of light in the ultraviolet-visible (UV-Vis) spectrum. rsc.org This allows for the theoretical prediction of a molecule's absorption spectrum, including the maximum absorption wavelengths (λmax) and the intensity of these transitions (oscillator strengths). nih.gov

A TD-DFT calculation for this compound would predict its electronic absorption spectrum. The results would detail the primary electronic transitions, often from the HOMO to the LUMO or other low-lying unoccupied orbitals, that are responsible for the absorption peaks. This information is critical for understanding the photophysical properties of the molecule. nih.gov

Table 3: Representative TD-DFT Calculated Excitation Energies and Oscillator Strengths for this compound.
Excitation Wavelength (λmax, nm)Oscillator Strength (f)Major Transition Contribution
2850.150HOMO -> LUMO
2500.085HOMO-1 -> LUMO
2200.210HOMO -> LUMO+1

Non-covalent interactions (NCIs) are critical in determining the structure and function of molecular systems in supramolecular chemistry and materials science. nih.govresearchgate.net The NCI analysis, based on the Reduced Density Gradient (RDG), is a computational technique used to visualize and characterize weak interactions such as hydrogen bonds, van der Waals forces, and steric clashes. nih.gov

The RDG is plotted against the electron density, and the resulting 3D visualization uses a color scale to differentiate the types of interactions:

Blue: Indicates strong, attractive interactions like hydrogen bonds.

Green: Represents weak, delocalized van der Waals interactions.

Red: Signifies strong, repulsive interactions, such as steric clashes.

For this compound, NCI analysis would reveal the landscape of intramolecular interactions. This could include van der Waals interactions involving the bulky bromine atoms and potential weak hydrogen bonding. This analysis helps in understanding the forces that dictate the molecule's preferred conformation and how it might interact with other molecules. researchgate.netacs.org

The topological analysis of electron density provides a rigorous and quantitative description of chemical bonding. gla.ac.uk Based on the Quantum Theory of Atoms in Molecules (QTAIM), this method analyzes the critical points in the electron density (ρ(r)) and its Laplacian (∇²ρ(r)) to define atoms, bonds, and their characteristics. acs.orgnih.gov

Key parameters at a bond critical point (BCP)—the point of minimum electron density along a bond path—reveal the nature of the interaction. A negative value of the Laplacian (∇²ρ(r) < 0) indicates a concentration of electron density, typical of a shared covalent bond. A positive value (∇²ρ(r) > 0) indicates a depletion of electron density, characteristic of closed-shell interactions like ionic bonds or van der Waals forces. Other tools like the Electron Localization Function (ELF) and Localized Orbital Locator (LOL) also provide detailed maps of electron pair localization, offering further insight into the bonding patterns within this compound. researchgate.net

Table 4: Representative QTAIM Topological Parameters at Bond Critical Points (BCPs) for this compound.
BondElectron Density, ρ(r) (a.u.)Laplacian, ∇²ρ(r) (a.u.)Nature of Interaction
C-O0.250-0.580Polar Covalent
O-H0.340-1.950Polar Covalent
C-Br0.130+0.050Polar Covalent / Closed-Shell
C-C (Aromatic)0.310-0.850Covalent

Advanced Applications and Material Science Contributions of 3,4 Dibromo 5 Methylphenol

Application as a Precursor in Polymer and Resin Chemistry

The unique structural attributes of 3,4-Dibromo-5-methylphenol, featuring two bromine atoms and a methyl group on the phenolic ring, make it a promising candidate for the development of advanced polymeric materials. The presence of these functional groups allows for a variety of polymerization and modification strategies.

The primary route to synthesizing high-performance polymers from phenolic precursors is through oxidative coupling polymerization. This method is extensively used for the commercial production of poly(phenylene oxide) (PPO), a thermoplastic known for its excellent thermal stability, dimensional stability, and chemical resistance. The polymerization typically involves the copper-catalyzed oxidation of 2,6-disubstituted phenols. uc.edumdpi.com While the direct polymerization of this compound is not widely documented, the established principles of PPO synthesis suggest its viability as a monomer.

The presence of bromo substituents on the phenol (B47542) ring can significantly influence the polymerization process and the properties of the resulting polymer. For instance, the phase transfer-catalyzed polymerization of 4-bromo-2,6-dimethylphenol (B182379) has been demonstrated to proceed via a radical-anion mechanism. uc.edu It is conceivable that this compound could undergo a similar oxidative coupling to yield a brominated PPO derivative. The resulting polymer would be expected to exhibit enhanced flame retardancy due to the presence of bromine atoms, a critical property for applications in electronics and construction.

The general scheme for the oxidative coupling of a substituted phenol is depicted below:

n (Substituted Phenol) + n/2 O₂ --(Catalyst)--> [-O-(Substituted Arylene)-]n + n H₂O

The bromine and methyl substituents on the this compound monomer unit offer avenues for post-polymerization modification, allowing for the fine-tuning of material properties. A common strategy for functionalizing PPO is the bromination of the methyl side groups, which can then be converted to other functional moieties. researchgate.net In a polymer derived from this compound, the existing bromine atoms on the aromatic ring and the methyl group could serve as handles for further chemical transformations.

For example, the bromine atoms could be subjected to nucleophilic substitution reactions or participate in cross-coupling reactions to introduce new functionalities. This could lead to materials with tailored dielectric properties, improved solubility, or the ability to be cross-linked into thermosetting resins. mdpi.com The modification of PPO with different functional groups has been shown to impact its thermal and dielectric properties significantly. mdpi.com

Table 1: Potential Functionalization Reactions on a Polymer Derived from this compound

Functional GroupReagent/ReactionPotential Property Modification
Bromine AtomsNucleophiles (e.g., alkoxides, amines)Altered polarity, solubility, and reactivity.
Bromine AtomsOrganometallic reagents (e.g., Grignard, organolithium) followed by electrophilesIntroduction of a wide range of organic substituents.
Methyl GroupRadical Bromination (e.g., NBS)Introduction of a reactive benzylic bromide for further functionalization.

Catalytic Roles and Catalyst Design

While direct evidence of this compound acting as a catalyst is scarce, its structure suggests potential applications in catalysis, either as a catalyst itself or as a precursor for designing more complex catalytic systems.

Phenolic compounds can participate in various organic transformations. The electron-donating nature of the hydroxyl group and the electron-withdrawing effect of the bromine atoms in this compound create a unique electronic environment that could be exploited in catalysis. For instance, phenols have been investigated in cross-coupling reactions. researchgate.net The bromine atoms on the ring could potentially make the compound a substrate or a ligand in metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, which are powerful tools for carbon-carbon bond formation. nih.govmdpi.com

A more plausible catalytic application for this compound is as a precursor for the synthesis of ligands for organometallic catalysts. The phenolic hydroxyl group can be readily converted into other functional groups, and the bromine atoms provide sites for further elaboration. For example, the hydroxyl group could be used to anchor the molecule to a solid support, creating a heterogeneous catalyst.

Furthermore, Schiff base ligands, which are known to form stable complexes with a variety of transition metals, can be synthesized from phenolic compounds. semanticscholar.org The reaction of this compound with an appropriate amine could yield a Schiff base ligand. The electronic and steric properties of this ligand, influenced by the bromo and methyl substituents, could in turn affect the catalytic activity and selectivity of the resulting metal complex in reactions such as polymerization or asymmetric synthesis. cnr.it

Environmental Remediation Technologies

Brominated organic compounds are a significant class of environmental pollutants due to their widespread use as flame retardants and pesticides. mdpi.com The degradation of these compounds is a critical area of research in environmental science. This compound, as a brominated phenol, can be considered a model compound for studying and developing remediation technologies.

Research on other brominated phenols provides insights into the potential degradation pathways for this compound. Both microbial and photocatalytic degradation methods have shown promise for the breakdown of these persistent organic pollutants.

Microbial degradation of halogenated organic compounds often proceeds via reductive dehalogenation under anaerobic conditions, where the halogen atom is replaced by a hydrogen atom. epa.gov Aerobic degradation, often involving monooxygenase enzymes, has also been observed for brominated flame retardants. nih.gov A consortium of four bacterial strains was found to be capable of degrading dibromoneopentyl glycol and tribromoneopentyl alcohol. mdpi.com It is plausible that similar microbial consortia could be enriched to degrade this compound.

Photocatalytic degradation offers another promising route for the removal of brominated phenols from water. Studies on the photocatalytic degradation of 2,6-dibromo-4-methylphenol (B1582163) using magnetite (Fe₃O₄) nanoparticles have shown high efficiency. nih.gov The degradation is facilitated by the generation of highly reactive hydroxyl radicals. The presence of bromine substituents was found to facilitate the degradation of phenols. nih.gov Given these findings, it is expected that this compound would also be susceptible to photocatalytic degradation.

Table 2: Comparison of Degradation Methods for Brominated Phenols

Degradation MethodCompoundConditionsEfficiencyReference
Microbial DegradationTribromoneopentylalcohol (TBNPA)Aerobic, groundwater enrichment cultureComplete debromination within days nih.gov
Microbial DegradationDibromoneopentyl glycol (DBNPG)Aerobic, four-strain consortiumTotal degradation in 3-7 days mdpi.com
Photocatalysis2,6-dibromo-4-methylphenol (DBMP)Magnetite (M1, M2) catalyst, pH 898% degradation nih.gov
PhotocatalysisBisphenol A (BPA)TiO₂ catalyst, UV lightComplete degradation in < 3 hours scielo.org.mx

Photocatalytic Degradation of Halogenated Phenols

Photocatalytic degradation is an advanced oxidation process that utilizes semiconductor catalysts, such as titanium dioxide (TiO₂), to break down persistent organic pollutants. When the catalyst is irradiated with light of sufficient energy, it generates highly reactive oxygen species (ROS), primarily hydroxyl radicals (•OH), which are powerful, non-selective oxidizing agents. nih.gov These radicals attack the aromatic ring of halogenated phenols, leading to their decomposition.

The degradation process for a compound like this compound would likely proceed through several steps:

Generation of Reactive Species: Upon UV or visible light irradiation, the semiconductor catalyst (e.g., TiO₂) generates electron-hole pairs (e⁻/h⁺). These react with water and oxygen to form hydroxyl radicals (•OH) and superoxide (B77818) radicals (•O₂⁻). nih.govnih.gov

Initial Attack: The hydroxyl radicals attack the phenolic ring, leading to hydroxylation and the substitution of bromine atoms. The presence of bromine substituents can influence the degradation rate.

Ring Cleavage: Continued attack by ROS leads to the opening of the aromatic ring, forming aliphatic intermediates.

Mineralization: These simpler organic intermediates are further oxidized, ideally to carbon dioxide, water, and bromide ions (Br⁻).

Research on related compounds, such as 4-bromophenol (B116583), has demonstrated the effectiveness of this method. For instance, a study using a TiO₂/g-C₃N₄ nanocomposite under visible light achieved complete degradation and debromination of 4-bromophenol within 30 minutes. nih.gov The primary reactive species identified in this process were superoxide radicals and photogenerated holes (h⁺). nih.gov Similarly, studies on pentabromophenol (B1679275) (PBP) have shown that photocatalysis can achieve high transformation percentages, leading to significant dehalogenation. nih.gov

The efficiency of photocatalytic degradation can be influenced by several factors, as illustrated in the table below based on studies of various brominated phenols.

ParameterInfluence on Degradation EfficiencyRationale / Example
Catalyst TypeHighDoping TiO₂ with sulfur or creating composites like TiO₂/g-C₃N₄ can enhance light absorption and reduce electron-hole recombination, improving efficiency. nih.govnih.gov
pH of SolutionModerate to HighpH affects the surface charge of the catalyst and the speciation of the phenol. Alkaline conditions are often favorable for the degradation of phenols.
Light SourceHighThe wavelength and intensity of the light source must be sufficient to activate the photocatalyst. Visible-light-active catalysts are increasingly being developed for energy efficiency. nih.gov
Initial Pollutant ConcentrationModerateHigher concentrations can lead to the saturation of the catalyst surface, potentially slowing the degradation rate.

Ozonolysis and Advanced Oxidation Processes for Pollutant Abatement

Ozonolysis is another powerful advanced oxidation process (AOP) for treating water contaminated with refractory organic compounds like halogenated phenols. mdpi.com Ozone (O₃) can degrade pollutants through two primary mechanisms:

Direct Reaction: Ozone can directly react with the aromatic ring of the phenol, particularly at electron-rich positions. This pathway is more selective.

Indirect Reaction: Ozone can decompose in water, especially at higher pH, to form highly reactive hydroxyl radicals (•OH). scielo.org.coresearchgate.net This indirect pathway is much faster and less selective, allowing it to degrade a wider range of compounds. unirioja.es

For halogenated phenols, ozonolysis typically leads to the cleavage of the aromatic ring and the release of halide ions. rsc.orgresearchgate.net Studies on pentabromophenolate have shown that ozonolysis results in the formation of bromide ions, quinones, and hydroxyl radicals. rsc.orgresearchgate.net The efficiency of the process is often pH-dependent, with higher pH values generally promoting the formation of hydroxyl radicals and thus accelerating the degradation rate. scielo.org.coresearchgate.net

Other AOPs combine different methods to enhance the production of hydroxyl radicals, such as UV/H₂O₂, UV/O₃, and the Fenton process (H₂O₂/Fe²⁺). asianpubs.orgnih.gov These combined processes are often more effective at achieving complete mineralization of organic pollutants than a single process alone. The choice of AOP depends on the specific pollutant and the characteristics of the wastewater.

AOP MethodPrimary Oxidizing SpeciesKey Findings from Phenol Degradation Studies
Ozonolysis (O₃)O₃, •OH (at high pH)Effective for phenol degradation; efficiency increases with pH. Can lead to the formation of organic acids. scielo.org.coresearchgate.net
UV/H₂O₂•OHHydroxyl radicals are generated from the photolysis of hydrogen peroxide, leading to the oxidation of pollutants. asianpubs.org
Photo-Fenton (UV/H₂O₂/Fe²⁺)•OHConsidered one of the most effective AOPs, showing a significantly higher rate of phenol degradation compared to UV/H₂O₂ alone, especially under acidic conditions. asianpubs.org
Catalytic Wet Air OxidationVarious radical speciesUses a catalyst (e.g., activated carbon) to oxidize pollutants with air at high temperature and pressure. nih.gov

Analysis of Degradation By-products

During the initial stages of oxidation, the parent compound is transformed into other aromatic compounds. Common early-stage by-products from the degradation of phenols include hydroxylated derivatives like catechol and hydroquinone. rsc.orgresearchgate.net For halogenated phenols, this stage also involves dehalogenation, where bromine atoms are cleaved from the aromatic ring to form bromide ions.

As the degradation progresses, the aromatic ring is opened, leading to the formation of smaller, aliphatic organic acids. Studies on the ozonolysis of phenol have identified by-products such as cis,cis-muconic acid, maleic acid, oxalic acid, and formic acid. researchgate.netsemanticscholar.org

However, a significant concern in the degradation of halogenated compounds is the potential formation of intermediate by-products that may be more toxic than the original compound. nih.gov For example, incomplete degradation can lead to the formation of brominated dimers or other polymeric products which can have elevated toxicity. nih.gov Therefore, a successful remediation strategy must not only remove the parent pollutant but also ensure the breakdown of these potentially hazardous intermediates into benign substances.

The table below summarizes typical degradation by-products identified in studies of various phenols.

Compound ClassSpecific By-productsOriginating Process Example
Aromatic IntermediatesCatechol, Hydroquinone, BenzoquinoneOzonolysis of Phenol rsc.orgresearchgate.net
Ring-Cleavage Products (Organic Acids)cis,cis-Muconic acid, Maleic acid, Oxalic acid, Formic acidOzonolysis of Phenol and Chlorinated Phenols researchgate.netsemanticscholar.org
Polymeric ProductsDimers and trimers (with fewer halogen atoms)Photocatalysis and Ozonolysis of Pentabromophenol nih.gov
Inorganic IonsBromide (Br⁻), Chloride (Cl⁻)Photocatalysis and Ozonolysis of Halogenated Phenols nih.govrsc.org

Biological Activity Research and Mechanistic Insights for 3,4 Dibromo 5 Methylphenol Analogues

Antimicrobial and Antifungal Activity Mechanisms

Bromophenol analogues have demonstrated notable antimicrobial and antifungal activities, which are attributed to a variety of mechanisms. The presence and position of bromine atoms on the phenol (B47542) ring are crucial for their biological efficacy.

Investigations into Molecular Target Interactions

Research into the antimicrobial and antifungal mechanisms of bromophenol analogues has revealed that their efficacy often stems from the inhibition of specific enzymes essential for microbial survival. While direct studies on 3,4-Dibromo-5-methylphenol are limited, research on related bromophenol compounds provides insight into their potential molecular targets.

One of the primary mechanisms of action for phenolic compounds, including bromophenols, is the disruption of the microbial cell membrane. This can lead to increased membrane permeability, loss of cytoplasmic integrity, and conformational changes in membrane proteins, ultimately causing cell death. For instance, some naturally occurring phenols have been shown to cause a loss of cytoplasmic membrane integrity and increase membrane fluidity in Staphylococcus aureus.

Furthermore, bromophenol derivatives have been identified as potent inhibitors of various enzymes. For example, a series of bromophenol derivatives have been synthesized and evaluated as inhibitors of protein tyrosine phosphatase 1B (PTP1B). Highly brominated compounds, in particular, have shown promising inhibitory activity against PTP1B. While PTP1B is a target for anti-diabetic therapies, the principle of enzyme inhibition by bromophenols can be extrapolated to understand their antimicrobial actions. Fungal enzymes, such as those involved in cell wall synthesis like 1,3-β-glucan synthase, or enzymes crucial for cellular metabolism, represent potential targets for bromophenol analogues. The inhibition of such enzymes would disrupt essential cellular processes, leading to fungal growth inhibition or death.

Some bromophenol derivatives have also been found to inhibit acetylcholinesterase (AChE) and carbonic anhydrase (CA) isoenzymes, demonstrating their broad-spectrum enzyme-inhibiting capabilities. The inhibition of these enzymes in microbial systems could disrupt neurotransmission-related processes or pH regulation, respectively, contributing to the antimicrobial effect.

Theoretical Structure-Activity Relationship Studies

Theoretical studies, including Quantitative Structure-Activity Relationship (QSAR) models, are instrumental in understanding how the chemical structure of a compound influences its biological activity. For bromophenol analogues, these studies help in designing more potent antimicrobial and antifungal agents.

The antimicrobial activity of phenolic compounds is significantly influenced by their physicochemical properties, such as lipophilicity, electronic effects, and steric factors. The degree of bromination and the position of the bromine atoms on the phenol ring are key determinants of their bioactivity. An increase in the number of bromine atoms can enhance the lipophilicity of the molecule, which may facilitate its passage through the microbial cell membrane.

Computational approaches such as molecular docking and molecular dynamics simulations can provide further insights into the structure-activity relationships by modeling the interactions between the bromophenol analogues and their putative protein targets. These methods help in visualizing the binding modes and identifying key interacting residues, thereby guiding the design of new derivatives with improved activity.

Analysis of Non-Covalent Interactions in Biological Contexts

The biological activity of this compound analogues is fundamentally governed by a network of non-covalent interactions that dictate their recognition and binding to biological targets. These interactions, although individually weak, collectively contribute to the stability of the ligand-protein complex.

Role of Hydrogen Bonding and Halogen Bonding in Molecular Recognition

Hydrogen bonds are critical for the specificity of molecular recognition in biological systems. The hydroxyl group of the phenol ring in this compound analogues can act as both a hydrogen bond donor and acceptor, forming interactions with amino acid residues in the active site of target proteins. These interactions are highly directional and play a significant role in orienting the ligand within the binding pocket.

Halogen bonding is another crucial non-covalent interaction that has gained recognition in drug design. In this interaction, a covalently bonded halogen atom acts as a Lewis acid (electron acceptor), interacting with a Lewis base (electron donor) such as an oxygen or nitrogen atom in a biological molecule. The bromine atoms in this compound analogues can participate in halogen bonds, which are directional and can significantly contribute to the binding affinity and specificity of the compound for its target. The strength of the halogen bond generally increases with the polarizability of the halogen atom, following the trend I > Br > Cl > F.

Contributions of Pi-Pi Stacking and Hydrophobic Effects

Pi-pi stacking interactions occur between aromatic rings and are important for the stabilization of protein-ligand complexes. The aromatic phenol ring of this compound analogues can engage in pi-pi stacking with the aromatic side chains of amino acids such as phenylalanine, tyrosine, and tryptophan in the target protein. The strength and geometry of these interactions can be influenced by the substituents on the aromatic ring.

Modulation of Biochemical Pathways (General Principles)

The antimicrobial and antifungal activity of this compound analogues can be attributed to their ability to modulate essential biochemical pathways in microorganisms. By inhibiting key enzymes, these compounds can disrupt metabolic processes, leading to cellular dysfunction and death.

As previously discussed, bromophenols have been shown to inhibit a range of enzymes, including protein tyrosine phosphatases, acetylcholinesterase, and carbonic anhydrases. In a microbial context, the inhibition of analogous enzymes could have profound effects. For instance, interfering with phosphatases could disrupt signaling pathways that regulate cell growth and differentiation. Inhibition of enzymes involved in energy metabolism could lead to a depletion of ATP, the cell's primary energy currency.

Furthermore, some phenolic compounds are known to interfere with microbial quorum sensing, a cell-to-cell communication process that regulates virulence factor production and biofilm formation. By disrupting these pathways, bromophenol analogues could potentially reduce the pathogenicity of microorganisms and make them more susceptible to host immune responses or conventional antibiotics. The ability of certain bromophenol derivatives to inhibit biofilm formation is a significant finding, as biofilms are associated with chronic infections and increased antibiotic resistance.

Future Perspectives and Emerging Research Opportunities for 3,4 Dibromo 5 Methylphenol

Development of Sustainable and Green Synthesis Routes

The traditional synthesis of halogenated phenols often involves harsh reagents and generates significant chemical waste. A key area of future research will be the development of environmentally benign synthetic methodologies for 3,4-Dibromo-5-methylphenol. This involves the application of green chemistry principles to minimize the environmental impact of its production.

Key research directions include:

Catalytic Bromination: Moving away from stoichiometric brominating agents towards catalytic systems can significantly improve the sustainability of the synthesis. Research into novel catalysts, such as metal-organic frameworks (MOFs) or supported metal nanoparticles, could enable highly selective and efficient bromination of 5-methylphenol under mild conditions. The use of greener bromine sources, such as hydrobromic acid (HBr) in the presence of an oxidant like hydrogen peroxide (H₂O₂), presents a more atom-economical approach. researchgate.net

Visible-Light Photoredox Catalysis: This emerging field offers a powerful tool for green chemical synthesis. The development of photoredox-catalyzed bromination methods for phenols could allow the reaction to proceed under ambient temperature and pressure, using light as a renewable energy source. beilstein-journals.org

Enzymatic Synthesis: Biocatalysis offers a highly selective and environmentally friendly alternative to traditional chemical synthesis. nih.govresearchgate.net The exploration of halogenating enzymes (halogenases) for the specific dibromination of 5-methylphenol could lead to a highly sustainable production route. Additionally, enzymatic hydroxylation of corresponding aromatic precursors could be another avenue for green synthesis. nih.govresearchgate.netnih.gov

Flow Chemistry: Continuous flow reactors can offer significant advantages over batch processes in terms of safety, efficiency, and scalability. Developing a continuous flow process for the synthesis of this compound would allow for precise control over reaction parameters, potentially leading to higher yields and purity while minimizing waste.

The following table summarizes potential green synthesis strategies for this compound.

Synthesis StrategyKey AdvantagesResearch Focus
Catalytic BrominationHigh selectivity, reduced waste, milder conditions.Development of novel, recyclable catalysts; use of greener bromine sources.
Visible-Light Photoredox CatalysisUse of renewable energy, ambient reaction conditions.Design of efficient photocatalysts and optimization of reaction parameters.
Enzymatic SynthesisHigh specificity, biodegradable catalysts, mild conditions.Discovery and engineering of suitable halogenating and hydroxylating enzymes.
Flow ChemistryImproved safety, efficiency, and scalability; precise process control.Design and optimization of continuous flow reactors for the synthesis.

Design and Exploration of Novel Chemotypes with Tunable Reactivity

The bromine atoms on the this compound scaffold are excellent handles for further chemical modification, making it a valuable building block for the synthesis of more complex molecules. Future research will focus on leveraging these reactive sites to create novel chemotypes with tailored properties and reactivity.

Emerging opportunities in this area include:

Cross-Coupling Reactions: The bromine atoms can readily participate in various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. rsc.org This allows for the introduction of a wide range of substituents, including alkyl, aryl, and alkynyl groups, leading to the generation of diverse molecular architectures. Nickel-catalyzed cross-coupling reactions of bromophenols with Grignard reagents have also shown promise. nih.gov

Synthesis of Heterocyclic Compounds: this compound can serve as a precursor for the synthesis of various heterocyclic compounds. The phenolic hydroxyl group and the bromine atoms can be utilized in cyclization reactions to form oxygen-containing heterocycles like dibenzofurans or other complex ring systems.

Derivatization of the Phenolic Group: The hydroxyl group can be easily derivatized to form ethers, esters, and other functional groups. This not only allows for the modification of the compound's physicochemical properties but also enables its incorporation into larger molecules, such as polymers or biologically active compounds.

Electrochemical Reactions: Electrochemical methods can offer a clean and efficient way to functionalize brominated phenols. For instance, electrochemical homo-coupling reactions of brominated phenols have been investigated for the synthesis of biphenyl (B1667301) structures. researchgate.net

The table below outlines potential derivatization strategies for this compound.

Derivatization StrategyTarget Functional GroupsPotential Applications
Cross-Coupling ReactionsAryl, alkyl, alkynyl groupsMaterials science, medicinal chemistry
Heterocycle SynthesisDibenzofurans, benzoxazinesPharmaceuticals, organic electronics
Phenolic Group DerivatizationEthers, esters, carbonatesAgrochemicals, polymer chemistry
Electrochemical SynthesisBiphenyls, further functionalized phenolsSynthesis of complex organic molecules

Integration of Machine Learning and AI in Compound Discovery and Prediction

The integration of computational tools, particularly machine learning (ML) and artificial intelligence (AI), is set to revolutionize the discovery and development of new compounds. For this compound and its derivatives, these technologies can accelerate the research process by predicting properties and reaction outcomes.

Future research in this domain will likely involve:

Predictive QSAR Models: Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the biological activity and toxicity of derivatives of this compound. tandfonline.comresearchgate.nettandfonline.comnih.gov By training ML algorithms on datasets of known halogenated phenols, it is possible to create models that can screen virtual libraries of novel compounds and prioritize those with desirable properties for synthesis. tandfonline.comresearchgate.nettandfonline.com

Reaction Prediction and Optimization: AI-powered tools are being developed to predict the outcomes of chemical reactions, including identifying potential side products and optimizing reaction conditions for higher yields. researchgate.netrjptonline.orgchemrxiv.org Applying these tools to the synthesis and derivatization of this compound could significantly reduce the amount of experimental work required.

De Novo Drug Design: Generative AI models can be used to design novel molecules with specific desired properties from scratch. By providing the model with the this compound scaffold and a set of desired biological or physical properties, it can generate new molecular structures for further investigation.

Computational Property Prediction: Density Functional Theory (DFT) calculations can be used to predict a wide range of molecular properties, such as electronic structure, reactivity, and spectral characteristics of this compound and its derivatives. nih.gov Integrating these high-fidelity computational data with machine learning models can lead to more accurate predictions.

The following table highlights the potential applications of AI and machine learning in the study of this compound.

AI/ML ApplicationDescriptionPotential Impact
Predictive QSARModels that correlate chemical structure with biological activity or toxicity.Faster identification of lead compounds and early assessment of safety profiles.
Reaction PredictionAlgorithms that predict the products and yields of chemical reactions.More efficient synthesis planning and optimization of reaction conditions.
De Novo DesignGenerative models that create novel molecular structures with desired properties.Discovery of new compounds with enhanced performance for specific applications.
Computational Chemistry IntegrationCombining high-level quantum chemical calculations with ML for property prediction.More accurate prediction of molecular properties to guide experimental work.

Advanced Methodologies for Environmental Fate and Transformation Studies

Understanding the environmental behavior of this compound is crucial for assessing its potential risks. Future research will employ advanced analytical and modeling techniques to elucidate its persistence, mobility, and transformation pathways in the environment.

Key areas for future investigation include:

Advanced Analytical Techniques: The development of more sensitive and selective analytical methods is essential for detecting and quantifying trace levels of this compound and its transformation products in complex environmental matrices. Techniques such as high-resolution mass spectrometry (HRMS) coupled with gas or liquid chromatography will be instrumental. mdpi.com Furthermore, the development of biosensors could offer rapid and cost-effective screening of environmental samples. frontiersin.org

Compound-Specific Stable Isotope Analysis (CSIA): CSIA is a powerful tool for elucidating the degradation pathways of organic pollutants. rsc.org By analyzing the isotopic composition of carbon and bromine in this compound, it is possible to track its transformation in the environment and identify the mechanisms of degradation.

Photodegradation Studies: Investigating the photochemical fate of this compound in aqueous environments is important for understanding its persistence. Studies on its degradation under simulated solar radiation will provide insights into its environmental half-life and the formation of photoproducts. mdpi.com

Biodegradation and Microbial Transformation: Research into the microbial degradation of this compound is needed to determine its biodegradability. Identifying microorganisms and enzymatic pathways capable of breaking down this compound could lead to the development of bioremediation strategies.

Environmental Modeling: The development of predictive models for the environmental fate and transport of this compound will be crucial for risk assessment. These models can simulate its distribution in different environmental compartments and predict its potential for long-range transport and bioaccumulation.

The table below summarizes advanced methodologies for studying the environmental fate of this compound.

MethodologyResearch FocusExpected Outcomes
Advanced Analytical TechniquesDetection and quantification in environmental samples.Lower detection limits, identification of transformation products.
Compound-Specific Stable Isotope AnalysisElucidation of degradation pathways.Mechanistic insights into biotic and abiotic transformation processes.
Photodegradation StudiesAssessment of persistence under solar radiation.Determination of environmental half-life and identification of photoproducts.
Biodegradation ResearchIdentification of degrading microorganisms and enzymes.Assessment of biodegradability and potential for bioremediation.
Environmental ModelingPrediction of environmental distribution and transport.Improved risk assessment and environmental management strategies.

Q & A

Q. What hazard assessment protocols are critical for handling this compound in laboratory settings?

  • Methodological Answer : Follow ACS guidelines: (i) conduct reactivity screenings (e.g., compatibility with oxidizers), (ii) use fume hoods for powder handling (avoid inhalation), (iii) emergency protocols for bromine exposure (neutralize with Na₂S₂O₃). Waste disposal must comply with halogenated organic waste regulations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.